Cas no 1889883-76-4 (2-(5-Bromo-2-fluorophenyl)methylamino-acetamide)
2-(5-Bromo-2-fluorophenyl)methylamino-acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide
- 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide
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- Inchi: 1S/C9H10BrFN2O/c1-13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14)
- InChI Key: DWWDSNPKBZUAAR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)N(C)CC(N)=O)F
Computed Properties
- Exact Mass: 259.99605 g/mol
- Monoisotopic Mass: 259.99605 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.3
- Molecular Weight: 261.09
2-(5-Bromo-2-fluorophenyl)methylamino-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B685923-5mg |
2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide |
1889883-76-4 | 5mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B685923-10mg |
2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide |
1889883-76-4 | 10mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B685923-25mg |
2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide |
1889883-76-4 | 25mg |
$ 460.00 | 2023-04-18 | ||
| TRC | B685923-50mg |
2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide |
1889883-76-4 | 50mg |
$ 867.00 | 2023-04-18 | ||
| TRC | B685923-100mg |
2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide |
1889883-76-4 | 100mg |
$ 1200.00 | 2023-09-08 |
2-(5-Bromo-2-fluorophenyl)methylamino-acetamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide
Introduction to 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide (CAS No. 1889883-76-4)
2-(5-Bromo-2-fluorophenyl)methylamino-acetamide (CAS No. 1889883-76-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a brominated phenyl ring with a fluorinated substituent, making it a promising candidate for further exploration in drug discovery and development. The presence of both bromine and fluorine atoms introduces specific electronic and steric properties, which can be leveraged to modulate biological activity and enhance binding affinity to target enzymes or receptors.
The molecular structure of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide consists of an acetamide moiety linked to a benzene ring substituted at the 5-position with a bromine atom and at the 2-position with a fluorine atom. This arrangement not only contributes to its distinct chemical identity but also opens up numerous possibilities for synthetic modifications and functionalization. Such structural features are often explored in the design of novel therapeutic agents, particularly in the quest for compounds with enhanced pharmacokinetic profiles and reduced side effects.
In recent years, the pharmaceutical industry has seen a surge in interest for compounds containing halogen atoms, including bromine and fluorine, due to their ability to improve metabolic stability, bioavailability, and binding interactions. The brominated phenyl ring in 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide is particularly noteworthy, as it has been shown to enhance the interaction with certain biological targets. For instance, studies have demonstrated that brominated aromatic compounds can exhibit potent activity against various enzymes and receptors involved in inflammatory pathways, making them valuable scaffolds for anti-inflammatory drug development.
The fluorinated substituent at the 2-position of the phenyl ring further contributes to the compound's unique properties. Fluorine atoms are known for their ability to modulate lipophilicity, metabolic stability, and electronic distribution within a molecule. In particular, C-F bonds are exceptionally strong and stable, which can lead to increased resistance to enzymatic degradation. This characteristic is highly desirable in drug design, as it can prolong the half-life of a drug within the body and improve its overall efficacy.
Current research in medicinal chemistry increasingly focuses on developing small-molecule inhibitors that target protein-protein interactions (PPIs), which play crucial roles in many disease pathways. The structural features of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide make it an intriguing candidate for this area of study. The bromo and fluoro substituents can serve as key interaction points with specific residues on the target protein, allowing for precise tuning of binding affinity. Additionally, the acetamide group provides a hydrogen bonding moiety that can further enhance interactions with polar residues on the protein surface.
One of the most compelling aspects of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide is its potential as a building block for more complex drug candidates. By leveraging its unique structural features, chemists can design derivatives with improved pharmacological properties. For example, further functionalization at the amine group or the phenyl ring could lead to compounds with enhanced solubility, cell permeability, or selectivity against off-target proteins. Such modifications are essential steps in optimizing lead compounds into viable drugs that meet stringent safety and efficacy standards.
The synthesis of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide presents an interesting challenge due to the need for precise regioselective halogenation and subsequent functional group transformations. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework efficiently. These techniques allow chemists to introduce both bromine and fluorine atoms at specific positions while maintaining high yields and purity.
In conclusion, 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide (CAS No. 1889883-76-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural composition combining bromo and fluoro substituents makes it a valuable scaffold for developing novel therapeutic agents targeting various disease pathways. As research continues to uncover new applications for halogenated aromatic compounds, 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide is likely to play an important role in shaping future drug discovery efforts.
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